1,3,4-trifluoro-5-methoxy-2-nitrobenzene
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Overview
Description
1,3,4-trifluoro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H4F3NO3 It is a derivative of nitrobenzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene typically involves the nitration of 2,3,6-trifluoroanisole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product. The reaction conditions must be carefully controlled to achieve high yields and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,3,4-trifluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: Although less common, the methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or ammonia in a polar aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2,3,6-Trifluoro-4-methoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3,6-Trifluoro-4-methoxybenzaldehyde.
Scientific Research Applications
1,3,4-trifluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene depends on its specific application. In general, the compound can interact with biological molecules through its nitro and methoxy groups, which can form hydrogen bonds or participate in redox reactions. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluoronitrobenzene
- 2,3,4-Trifluoronitrobenzene
- 2,6-Difluoronitrobenzene
Uniqueness
1,3,4-trifluoro-5-methoxy-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
1,3,4-trifluoro-5-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)7(11(12)13)6(10)5(4)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZXNTYAVZNVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-67-1 |
Source
|
Record name | 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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